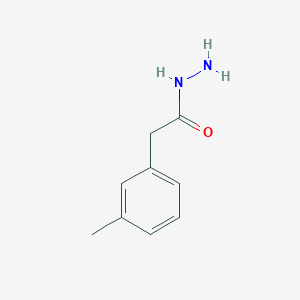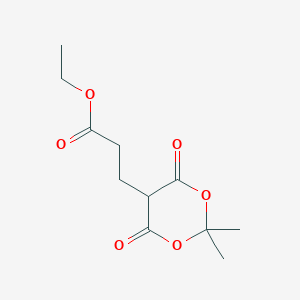
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for the preparation of 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one has been reported, which involves starting from a compound of a general formula and subjecting the obtained compound to hydrolysis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Microwave-Assisted Cyclization : Research led by Dao et al. (2018) has demonstrated the utility of microwave-assisted cyclization under mildly basic conditions for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing a method that could potentially apply to the synthesis of the target compound with high efficiency and yield (Dao et al., 2018).
Domino Friedel-Crafts Acylation/Annulation : The work by Bam and Chalifoux (2018) on the regioselective synthesis of chromen-4-one derivatives via a domino Friedel-Crafts acylation provides a foundational approach for constructing complex chromene structures, which could be relevant for synthesizing the compound with high specificity and yield (Bam & Chalifoux, 2018).
Material Science and Catalysis
- Magnetic Nanocatalyst Synthesis : Esmaeilpour et al. (2015) have developed an efficient and environmentally friendly procedure for synthesizing tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives using a magnetic nanocatalyst under ultrasonic irradiation, highlighting a novel catalytic approach that could enhance the synthesis of the target compound through green chemistry principles (Esmaeilpour et al., 2015).
Advanced Materials and Sensing Applications
- Lanthanide Metal-Organic Frameworks : Shi et al. (2015) have investigated dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing of benzaldehyde, showcasing the potential of complex organic compounds in the development of highly sensitive and selective sensors. This research could imply the applicability of derivatives like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate in constructing novel sensing materials (Shi et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-20-9-6-15(12-23(20)31-3)19-11-16-5-8-18(14-22(16)34-26(19)28)33-25(27)17-7-10-21(30-2)24(13-17)32-4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGHADKYFCGSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)
![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)


![N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide](/img/structure/B2723422.png)



![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)
![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)



![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)
